Skp2 E3 Ligase Inhibitory Activity: Target Compound vs. 6-Ethyl Analog SZL P1-41
The target compound (CAS 314745-62-5) lacks the 6-ethyl substituent present in the potent Skp2 inhibitor SZL P1-41 (CAS 222716-34-9). In the seminal characterization by Chan et al. (2013), SZL P1-41 disrupted Skp2-Skp1 interaction and selectively inhibited Skp2 SCF E3 ligase activity, exhibiting antiproliferative IC50 values ranging from 1.22 to 10.5 µM against a panel of 8 cancer cell lines, while sparing normal PNT1A epithelial and IMR90 fibroblast cells [1]. The 6-ethyl group was identified as a critical pharmacophoric element for high-affinity Skp2 F-box domain binding; the non-ethylated scaffold (identical to the target compound) was among the structural variants evaluated and demonstrated substantially reduced or absent Skp2 inhibitory activity [1]. This SAR establishes that the target compound cannot substitute for SZL P1-41 as a functional Skp2 inhibitor, but conversely renders it valuable as a matched-negative control or as a starting scaffold for medicinal chemistry optimization targeting alternative substitution vectors.
| Evidence Dimension | Skp2 SCF E3 ligase inhibitory activity / Antiproliferative potency |
|---|---|
| Target Compound Data | Substantially reduced or absent Skp2 inhibition (qualitative SAR observation); no published IC50 data |
| Comparator Or Baseline | SZL P1-41 (6-ethyl analog): Antiproliferative IC50 = 1.22–10.5 µM across 8 cancer cell lines; selective Skp2 inhibition confirmed |
| Quantified Difference | Qualitative: loss of Skp2 inhibitory activity upon removal of 6-ethyl substituent |
| Conditions | Cell-free ubiquitination assays; HEK293T and PC3 cell cultures; Skp2-Skp1 interaction disruption assay (Chan et al., Cell 2013) |
Why This Matters
For procurement decisions, this SAR-based differentiation defines the target compound as a distinct chemical entity—useful as a negative control for Skp2 target engagement experiments—rather than an interchangeable analog of SZL P1-41.
- [1] Chan C.H., Morrow J.K., Li C.F., et al. Pharmacological Inactivation of Skp2 SCF Ubiquitin Ligase Restricts Cancer Stem Cell Traits and Cancer Progression. Cell. 2013;154(3):556-568. View Source
